2-(3,5-difluorophenyl)prop-2-enoic acid
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Overview
Description
2-(3,5-Difluorophenyl)prop-2-enoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a prop-2-enoic acid group attached to a 3,5-difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorophenyl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-difluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Reagents: 3,5-difluorobenzaldehyde, malonic acid, base (e.g., sodium hydroxide)
Solvent: Ethanol or water
Temperature: Reflux conditions
Reaction Time: Several hours
The reaction proceeds through the formation of a β-keto acid intermediate, which undergoes decarboxylation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The double bond in the prop-2-enoic acid group can be reduced to form the corresponding saturated acid.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylate salts or esters.
Reduction: Saturated carboxylic acids.
Substitution: Substituted phenylprop-2-enoic acids with various functional groups.
Scientific Research Applications
2-(3,5-Difluorophenyl)prop-2-enoic acid has several scientific research applications, including:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can be employed in studies investigating the biological activity of fluorinated aromatic compounds.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3,5-difluorophenyl)prop-2-enoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, leading to improved pharmacological properties.
Comparison with Similar Compounds
2-(3,5-Difluorophenyl)prop-2-enoic acid can be compared with other similar compounds, such as:
2-(3,5-Dichlorophenyl)prop-2-enoic acid: Similar structure but with chlorine atoms instead of fluorine. The presence of chlorine can affect the compound’s reactivity and biological activity.
2-(3,5-Dimethylphenyl)prop-2-enoic acid: Similar structure but with methyl groups instead of fluorine. The methyl groups can influence the compound’s hydrophobicity and steric properties.
2-(3,5-Difluorophenyl)acetic acid: Similar structure but with an acetic acid group instead of a prop-2-enoic acid group. The acetic acid group can alter the compound’s acidity and reactivity.
The uniqueness of this compound lies in the presence of fluorine atoms, which can significantly impact its chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3,5-difluorophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-4H,1H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMURUKUQMQSYHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC(=CC(=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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